3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide
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Overview
Description
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide and its derivatives have been explored extensively in the realm of synthetic chemistry and biological activity studies. These compounds are notable for their structural complexity and potential biological applications, particularly in medicinal chemistry.
One of the pivotal research areas involves the synthesis and evaluation of hypoglycemic benzoic acid derivatives, where similar structures to this compound have demonstrated significant activity. For instance, compounds derived from meglitinide analogs, bearing resemblances in their sulfonyl and amide functionalities, have shown substantial hypoglycemic effects. These compounds, through meticulous structural modifications, have yielded variants like repaglinide, which is FDA and EMEA approved for type 2 diabetic treatment, highlighting the therapeutic potential of such chemistries (Grell et al., 1998).
Antimicrobial and Antiviral Applications
Further extending the applications, derivatives embodying the sulfonamide moiety have been synthesized and tested for antimicrobial activities. A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides revealed their potent antibacterial and antifungal properties, suggesting the role of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Moreover, isatin derivatives incorporating sulfonamide groups have been evaluated for their antiviral activities, particularly against HCV and SARS-CoV viruses. The inclusion of fluorine atoms and sulfonamide linkages in these compounds has contributed to their antiviral efficacy, showcasing the broad-spectrum potential of such chemical frameworks (Selvam et al., 2008).
Material Science and Polymer Chemistry
In material science, the structural motifs similar to this compound have been utilized in the synthesis of advanced polymers. For instance, aromatic polyamides incorporating ether and sulfone links have been developed, demonstrating high solubility and thermal stability. These polymers, derived from ether-sulfone-dicarboxylic acids, showcase the application of sulfonyl and amide groups in creating high-performance materials (Hsiao & Huang, 1997).
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDJYWDVJEVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.